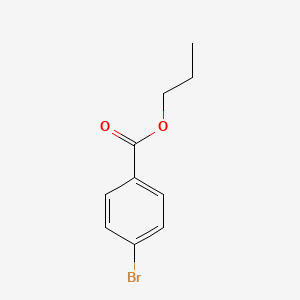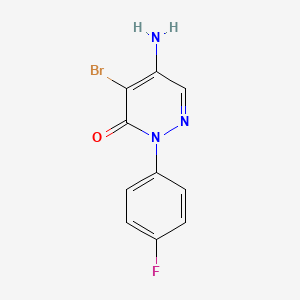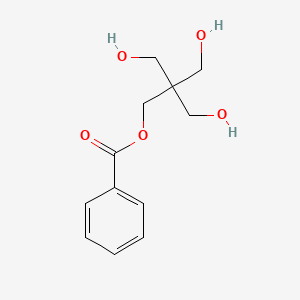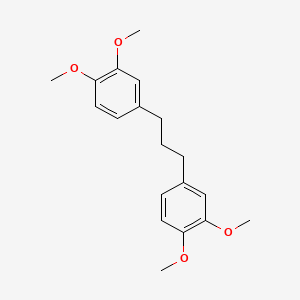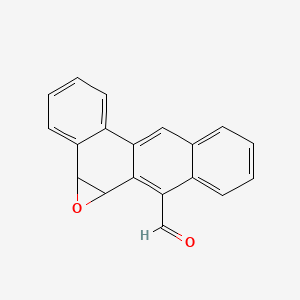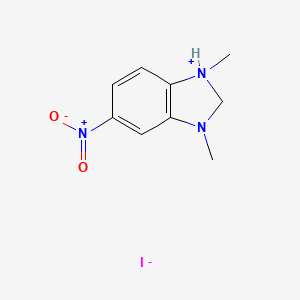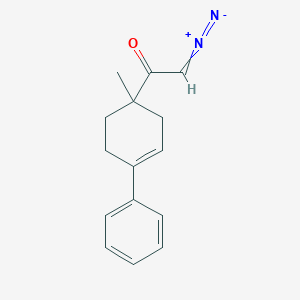
2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a carbonyl group. Diazo compounds are known for their versatility in organic synthesis due to their ability to participate in a variety of chemical reactions. This particular compound is of interest due to its unique structure, which combines a diazo group with a cyclohexene ring substituted with a phenyl group and a methyl group.
Preparation Methods
The synthesis of 2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone typically involves the diazotization of a suitable precursor. One common method is the reaction of a ketone with diazomethane. The reaction conditions often require the presence of a base and a solvent such as ether or dichloromethane. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone undergoes a variety of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a diazonium ion, which can further react to form various products.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can be substituted by nucleophiles, leading to the formation of different substituted products.
Scientific Research Applications
2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone involves the formation of reactive intermediates such as carbenes and diazonium ions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation .
Comparison with Similar Compounds
Similar compounds to 2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone include:
2-Diazo-1-(4-hydroxyphenyl)ethanone: Known for its versatility in photochemical and synthetic applications.
Diazomethane: A simpler diazo compound used widely in organic synthesis.
2-Diazo-1-(4-methylphenyl)ethanone: Another diazo compound with applications in organic synthesis
Properties
CAS No. |
50464-39-6 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C15H16N2O/c1-15(14(18)11-17-16)9-7-13(8-10-15)12-5-3-2-4-6-12/h2-7,11H,8-10H2,1H3 |
InChI Key |
PICUBYJNMNLJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=CC1)C2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


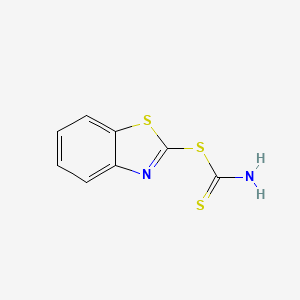
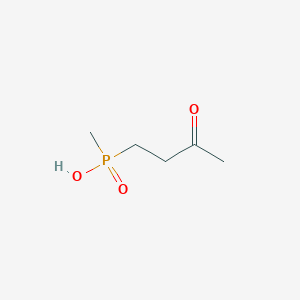
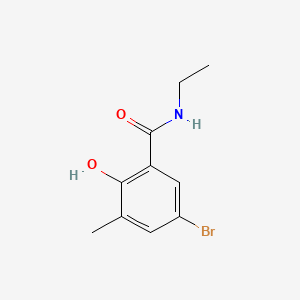
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
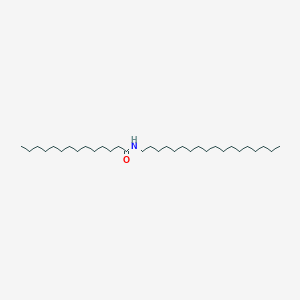
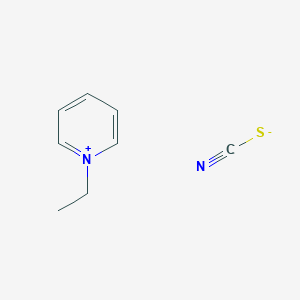
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
